1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13700646
Molecular Formula: C12H19BF2N2O2
Molecular Weight: 272.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BF2N2O2 |
|---|---|
| Molecular Weight | 272.10 g/mol |
| IUPAC Name | 1-(2,2-difluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)9-6-16-17(7-9)8-12(5,14)15/h6-7H,8H2,1-5H3 |
| Standard InChI Key | MDYBAGOTVOBWQJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
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A pyrazole ring (1H-pyrazole) providing a planar, aromatic heterocycle with two adjacent nitrogen atoms.
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A 2,2-difluoropropyl substituent at the pyrazole’s 1-position, introducing steric bulk and electron-withdrawing fluorine atoms.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate) at the 4-position, enabling participation in boron-mediated coupling reactions.
The molecular formula is C₁₂H₁₉BF₂N₂O₂, with a molar mass of 272.10 g/mol. The boronate group adopts a trigonal planar geometry, while the difluoropropyl chain induces conformational flexibility.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉BF₂N₂O₂ |
| Molecular Weight | 272.10 g/mol |
| Boron Content | 3.97% |
| Fluorine Content | 13.96% |
| Topological Polar Surface Area | 45.4 Ų (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a multi-step sequence:
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Pyrazole Core Formation: Condensation of 1,3-diketones with hydrazines under acidic conditions.
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Difluoropropyl Substitution: Nucleophilic alkylation using 2,2-difluoropropyl halides.
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Boronate Installation: Miyaura borylation via palladium-catalyzed coupling of pinacolborane with the pre-functionalized pyrazole.
Critical parameters include:
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Temperature Control: Borylation proceeds optimally at 80–100°C.
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Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for minimal side-product formation.
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Solvent Systems: Tetrahydrofuran (THF) or 1,4-dioxane ensure reagent solubility and reaction homogeneity.
Purification Challenges
The product’s hydrophobicity and boron content complicate isolation. Common strategies include:
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Chromatography: Silica gel columns with ethyl acetate/hexane gradients.
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Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields >95% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a boronic ester, the compound participates in palladium-mediated cross-couplings with aryl halides. Representative transformations:
Key advantages over simpler boronates:
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Enhanced Stability: The pinacol ester resists protodeboronation under basic conditions.
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Directed Functionalization: The pyrazole nitrogen atoms facilitate regioselective couplings.
Medicinal Chemistry Applications
Though direct pharmacological data remain scarce, structural analogs demonstrate:
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Kinase Inhibition: Pyrazole-boronate hybrids inhibit EGFR and VEGFR-2 at IC₅₀ values <100 nM.
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Antimicrobial Activity: Fluorinated derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.85 (t, J = 7.2 Hz, 2H, CH₂CF₂), 4.10 (m, 1H, pyrazole CH).
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¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron).
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¹⁹F NMR: δ -120.3 (dd, J = 240 Hz, CF₂).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 273.1054 [M+H]⁺ (calc. 273.1058).
Future Research Directions
Unexplored Biological Activities
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Oncology: Screening against NCI-60 cancer cell lines could reveal antiproliferative effects.
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Inflammation Models: Testing in murine LPS-induced sepsis models may uncover immunomodulatory properties.
Material Science Applications
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Luminescent Materials: Incorporating the compound into metal-organic frameworks (MOFs) could yield boron-doped optoelectronic materials.
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